molecular formula C13H24O2 B13686707 9-Propyl-1-oxaspiro[5.5]undecan-4-ol

9-Propyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13686707
M. Wt: 212.33 g/mol
InChI Key: KRBHMYVHVBYTRH-UHFFFAOYSA-N
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Description

9-Propyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a 1-oxaspiro[5.5]undecane core with a hydroxyl group at position 4 and a propyl substituent at position 7. This structural motif is of significant interest in medicinal chemistry due to its versatility in drug design, particularly as a polar periphery in agonists targeting receptors such as FFA1 (GPR40), which is implicated in glucose-dependent insulin secretion for type 2 diabetes therapy . The compound’s spirocyclic architecture enhances metabolic stability and binding affinity by restricting conformational flexibility, making it a valuable scaffold for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

9-propyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C13H24O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11-12,14H,2-10H2,1H3

InChI Key

KRBHMYVHVBYTRH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of methanesulfonic acid as a catalyst and dichloromethane as a solvent .

Industrial Production Methods

Industrial production methods for spirocyclic compounds like this compound are still under development due to the complexity of the chemical synthesis. advancements in catalytic processes and optimization of reaction conditions are paving the way for scalable production .

Chemical Reactions Analysis

Types of Reactions

9-Propyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Iodine in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .

Scientific Research Applications

9-Propyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1-oxaspiro[5.5]undecan-4-ol core serves as a template for diverse derivatives, with variations in substituents at positions 3, 4, and 9 significantly influencing biological activity, solubility, and synthetic accessibility. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Applications Biological Activity
9-Propyl-1-oxaspiro[5.5]undecan-4-ol 9-propyl, 4-OH 228.33 g/mol FFA1 agonists Moderate agonist activity (EC₅₀ ~100 nM)
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol 9-benzyl, 4-OH 261.36 g/mol Research tool (GLPBIO) Unspecified (purity >98%)
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol 9-(3-aminopropyl), 4-OH 228.33 g/mol Medicinal chemistry intermediates Purity ≥95%
8-(3-Chloropropyl)-1,7-dioxaspiro[5.5]undecan-4-ol 8-(3-chloropropyl), 4-OH 304.83 g/mol Synthetic intermediate for bistramide A 75% yield in Sm/I₂ reduction
HE9 (9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol) 9-(3-fluoropyridinyl), 4-pyridinyl, 4-OH 387.40 g/mol Insecticidal activity High abundance in Streptomyces extracts

Key Findings

Substituent Effects on FFA1 Agonism: The 9-propyl derivative exhibits moderate FFA1 agonist activity (EC₅₀ ~100 nM), whereas analogs with bulkier substituents (e.g., benzyl) show reduced solubility and potency due to steric hindrance . Polar substituents, such as azine or aminopropyl groups, enhance water solubility and receptor binding, as seen in 9-(3-aminopropyl) derivatives .

Synthetic Accessibility :

  • Secondary alcohol manipulation of N-Boc-protected 1-oxaspiro[5.5]undecan-4-ol (3) enables gram-scale synthesis of diverse analogs, including 9-propyl and 9-benzyl variants .
  • Samarium iodide (Sm/I₂)-mediated reductions yield high-purity spirocyclic alcohols (e.g., 75% yield for 8-(3-chloropropyl) derivative) .

Biological Versatility :

  • The spirocyclic core’s adaptability is evident in its dual applications: HE9 demonstrates insecticidal properties in Streptomyces extracts , while FFA1-targeted derivatives are explored for diabetes therapeutics .

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